molecular formula C18H18N2O5S3 B2962030 Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251577-38-4

Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2962030
CAS No.: 1251577-38-4
M. Wt: 438.53
InChI Key: QYDMMGDJJLYCMQ-UHFFFAOYSA-N
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Description

Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound featuring a thiophene-2-carboxylate core linked to a piperidinylsulfonyl group substituted with a benzo[d]thiazol-2-yloxy moiety. This structure combines electron-rich aromatic systems (thiophene, benzothiazole) with a sulfonamide bridge, which is often associated with enhanced binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

methyl 3-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-24-17(21)16-15(8-11-26-16)28(22,23)20-9-6-12(7-10-20)25-18-19-13-4-2-3-5-14(13)27-18/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDMMGDJJLYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, with the CAS number 1251577-38-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₅S₃
  • Molecular Weight : 438.5 g/mol
  • Structure : The compound features a thiophene core linked to a benzo[d]thiazole moiety via a piperidine ring, suggesting diverse interactions with biological targets.

1. Inhibition of Acetylcholinesterase (AChE)

Recent studies have highlighted the potential of compounds similar to this compound as acetylcholinesterase inhibitors. A series of related compounds demonstrated promising AChE inhibitory activity, which is crucial in the context of Alzheimer's disease treatment. For instance, compounds with similar thiazole and piperidine structures exhibited IC50 values in the low micromolar range, indicating effective inhibition .

2. Antioxidant Activity

Research has indicated that thiazole and thiophene derivatives possess significant antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. In vitro assays have shown that these compounds can effectively reduce oxidative damage in cellular models .

3. Antimicrobial Properties

Compounds containing thiazole and thiophene rings have been reported to exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on this compound is limited .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound's structure allows for interaction with active sites of enzymes like AChE, leading to competitive inhibition.
  • Radical Scavenging : The presence of electron-rich thiophene and thiazole groups contributes to its ability to neutralize free radicals.

Case Study 1: Alzheimer’s Disease

In a study evaluating the efficacy of thiazole derivatives as AChE inhibitors, this compound was included in a series of synthesized compounds. The results demonstrated that modifications in the molecular structure significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 2.7 µM .

Case Study 2: Antioxidant Evaluation

A comparative analysis of various sulfur-containing heterocycles revealed that those with thiophene moieties exhibited superior antioxidant capabilities in DPPH radical scavenging assays. This compound was noted for its effectiveness, highlighting its potential for further exploration in oxidative stress-related conditions .

Scientific Research Applications

Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, with the molecular formula C18H18N2O5S3 and a molecular weight of 438.53 g/mol, is a research compound with potential biological activities. It features a thiophene core linked to a benzo[d]thiazole moiety via a piperidine ring, suggesting diverse interactions with biological targets.

Research Applications

This compound is a useful research compound. Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, or cytotoxic drug molecules. Thiazole derivatives, which share a common structural feature with this compound, are known to interact with their targets in a variety of ways, leading to different biological effects and impacting a range of biochemical pathways.

Inhibition of Acetylcholinesterase (AChE)
Compounds similar to this compound have been highlighted as potential acetylcholinesterase inhibitors, which is crucial in the context of Alzheimer's disease treatment. A series of related compounds demonstrated promising AChE inhibitory activity. For instance, compounds with similar thiazole and piperidine structures exhibited IC50 values in the low micromolar range, indicating effective inhibition.

Antioxidant Activity
Thiazole and thiophene derivatives possess significant antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. In vitro assays have shown that these compounds can effectively reduce oxidative damage in cellular models.

Antimicrobial Properties
Compounds containing thiazole and thiophene rings have been reported to exhibit antimicrobial activity against various pathogens . Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on this compound is limited.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound's structure allows for interaction with active sites of enzymes like AChE, leading to competitive inhibition.
  • Radical Scavenging : The presence of electron-rich thiophene and thiazole groups contributes to its ability to neutralize free radicals.

Alzheimer’s Disease
In a study evaluating the efficacy of thiazole derivatives as AChE inhibitors, this compound was included in a series of synthesized compounds. The results demonstrated that modifications in the molecular structure significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 2.7 µM.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety serves as a reactive site for nucleophilic displacement. In analogous piperidine-sulfonyl systems, SN2 reactions occur under basic conditions with amines or alkoxides . For example:

Reaction ComponentConditionsProductReference
Piperidine-sulfonyl groupK₂CO₃, ethanol, refluxSubstitution with aryl/alkyl amines
Chloride ionsMgCl₂, MeCN, 80°CReplacement with chloride (deamination)

This reactivity enables derivatization of the sulfonyl group for pharmacological optimization .

Ester Hydrolysis and Functionalization

The methyl ester at the thiophene-2-position undergoes hydrolysis to yield carboxylic acid derivatives, which can be further functionalized. Sodium ethoxide in ethanol facilitates saponification :

Starting MaterialReagents/ConditionsProductApplication
Methyl ester derivativeNaOH/H₂O, reflux, 6hThiophene-2-carboxylic acidAmide coupling
LiHMDS, THF, –78°C to RTWeinreb amide intermediatesGrignard reactions

The carboxylic acid has been utilized in peptide coupling and heterocyclic synthesis .

Cyclization Reactions Involving the Thiophene Ring

The thiophene core participates in cyclocondensation reactions. For instance, treatment with α-haloketones under basic conditions forms fused thieno[2,3-b]pyridine systems :

SubstrateReagents/ConditionsProductYield
Thiophene-2-carboxylate2-Chloro-N-arylacetamide, K₂CO₃Thieno[2,3-b]pyridine derivatives76–88%
Ethanol, reflux, 12h

These reactions expand the compound’s utility in synthesizing bioactive heterocycles .

Modifications to the Piperidine Moiety

The piperidine ring undergoes alkylation, acylation, and Buchwald–Hartwig coupling. For example:

Reaction TypeReagents/ConditionsProductReference
N-AlkylationBromoacetophenone, DIPEA, DMFPiperidine-alkylated derivatives
AcylationAcetyl chloride, CH₂Cl₂, RTN-Acetyl-piperidine analogs
Cross-couplingPd(dba)₂, Xantphos, Cs₂CO₃Biaryl-piperidine complexes

Such modifications enhance binding affinity to biological targets like kinases .

Benzo[d]thiazole Functionalization

The benzo[d]thiazol-2-yloxy group participates in electrophilic substitutions and metal-catalyzed couplings:

ReactionConditionsOutcomeReference
HalogenationNBS, CCl₄, BPO, 78°CBrominated benzo[d]thiazole derivatives
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized analogs

These reactions enable structural diversification for SAR studies .

Oxidation and Reduction Pathways

  • Sulfonyl Reduction : LiAlH₄ reduces the sulfonyl group to thioether, though this is less common due to steric hindrance .

  • Ester Reduction : NaBH₄/CaCl₂ selectively reduces the ester to alcohol without affecting other functionalities .

Table 2: Reaction Yields from Analogous Systems

ReactionSubstrate SimilarityYield RangeReference
Sulfonyl chloride displacementPiperidine-sulfonyl70–95%
Thienopyridine cyclizationThiophene-2-carboxylate81–88%
Buchwald–Hartwig couplingPiperidine-aryl systems66–95%

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

Compound A : Ethyl 3-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}-1-benzothiophene-2-carboxylate ()
  • Key Differences: Core Structure: Benzothiophene vs. thiophene in the target compound. Sulfonamide Substituent: Piperazinyl group substituted with 2,4-dimethylphenyl vs. piperidinyl group with benzo[d]thiazol-2-yloxy. The latter introduces a bulkier, heteroaromatic substituent, likely affecting steric interactions in biological targets. Ester Group: Ethyl ester vs. methyl ester in the target compound, influencing metabolic stability .
Compound B : Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate ()
  • Key Differences: Sulfonamide Substituent: Methoxycarbonylmethyl group vs. the piperidinyl-benzo[d]thiazole system. The simpler substituent in Compound B reduces molecular complexity and may enhance aqueous solubility. Molecular Weight: Compound B (C₉H₁₁NO₆S₂, ~305.3 g/mol) is significantly smaller than the target compound (estimated >450 g/mol), impacting pharmacokinetic properties like membrane permeability .
Compound C : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
  • Key Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine-chromene hybrid vs. thiophene-sulfonamide. Compound C’s fused heteroaromatic system is associated with kinase inhibition (e.g., CDK inhibitors). Functional Groups: Fluorinated chromenone and pyrazolopyrimidine moieties introduce electronegative regions, contrasting with the electron-rich benzothiazole in the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₁₇N₂O₅S₃ (estimated) C₂₃H₂₆N₂O₄S₂ C₉H₁₁NO₆S₂ C₂₇H₂₀F₂N₅O₄S
Molecular Weight ~473.5 g/mol 458.59 g/mol ~305.3 g/mol 560.2 g/mol
Melting Point Not reported Not reported Not reported 227–230°C
Synthetic Conditions Likely Pd-catalyzed coupling General Procedure C (40°C) Sulfamoylation Pd-catalyzed Suzuki coupling

Key Observations :

  • Compound C’s elevated melting point (227–230°C) indicates strong crystalline packing, possibly due to its planar chromenone system .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons (δ 6.8–7.5 ppm, doublets) and benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm) .
    • Piperidine N-sulfonyl group (¹³C δ ~55 ppm for sulfonamide carbon) .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₈H₁₇N₃O₅S₂) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-thiazole linkage, as seen in analogous structures .

What are the documented biological activities of compounds with benzo[d]thiazole and thiophene carboxylate moieties, and how might this inform research on the target compound?

Basic
Benzo[d]thiazole derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities due to their ability to intercalate DNA or bind enzyme active sites . Thiophene carboxylates are known for their role in agrochemicals (e.g., sulfonylurea herbicides) and as kinase inhibitors . The sulfonyl-piperidine moiety may enhance bioavailability and target specificity, suggesting potential applications in drug discovery or agricultural chemistry .

How can computational methods like DFT aid in predicting the reactivity or spectroscopic properties of this compound?

Advanced
Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. For example:

  • Reactivity : DFT predicts nucleophilic attack sites (e.g., sulfonyl group) based on electron density maps .
  • Spectra : Simulated IR and NMR spectra (using Gaussian or ORCA software) can validate experimental data, resolving ambiguities in peak assignments (e.g., overlapping thiophene/benzo[d]thiazole signals) .
  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with biological targets, such as kinases or DNA helicases, guiding structure-activity relationship (SAR) studies .

What strategies are employed to optimize regioselectivity during the sulfonation of the piperidine moiety?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., thiophene carboxylate) using tert-butyl esters to direct sulfonation to the piperidine nitrogen .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor sulfonamide formation over competing sulfone byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity, improving regioselectivity .

How should researchers address discrepancies in reported melting points or NMR data for structurally similar benzo[d]thiazole derivatives?

Data Contradiction Analysis
Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. X-ray diffraction can confirm .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates shift NMR signals. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are essential .
  • Deuterated Solvent Effects : Compare spectra acquired in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

What are the challenges in achieving high purity during the final esterification step, and how can they be mitigated?

Q. Advanced

  • Side Reactions : Over-esterification or transesterification can occur. Use controlled stoichiometry (1:1.2 molar ratio of acid to methanol) and low temperatures (0–5°C) .
  • Byproduct Removal : Aqueous workup (NaHCO₃ wash) removes excess acid, while recrystallization in ethanol/water eliminates methyl ester byproducts .
  • Catalyst Residues : Neutralize H₂SO₄ with Amberlite IRA-400 resin post-reaction to avoid contamination .

How does the electronic effect of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The sulfonyl group is electron-withdrawing, activating adjacent carbons for nucleophilic attack. For example:

  • Thiophene Ring : Sulfonation at the 3-position directs electrophiles to the 5-position of the thiophene, enabling functionalization (e.g., halogenation) .
  • Piperidine Nitrogen : The sulfonyl group reduces basicity, preventing protonation and enhancing stability in acidic conditions . Kinetic studies (e.g., Hammett plots) quantify these effects, guiding reaction design .

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